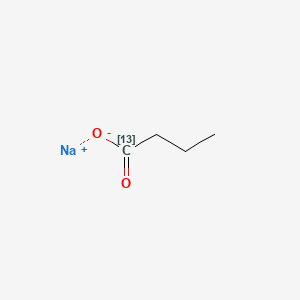
Ammonium dibenzyl phosphate
Overview
Description
Ammonium dibenzyl phosphate is an organic compound with the chemical formula ( \text{C}{14}\text{H}{18}\text{NO}_{4}\text{P} ). It is formed by the reaction of ethylene, carbon disulphide, and phosphorous acid . This compound is known for its hydrophobic nature, making it useful in pharmaceutical preparations to dissolve other compounds . It is also photopolymerizable and can be used as a surfactant in pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium dibenzyl phosphate can be synthesized through the reaction of ethylene, carbon disulphide, and phosphorous acid . The reaction typically involves the following steps:
Formation of Dibenzyl Phosphite: Dibenzyl phosphite is prepared by reacting benzyl alcohol with phosphorus trichloride in the presence of a base.
Reaction with Ammonium Hydroxide: The dibenzyl phosphite is then reacted with ammonium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Ammonium dibenzyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form dibenzyl phosphonic acid.
Oxidation: It can undergo oxidation reactions to form corresponding phosphonic acids.
Substitution: The compound can participate in substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water at elevated temperatures (80°C in toluene).
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under mild conditions.
Substitution: Various nucleophiles, including amines and alcohols, can be used in the presence of catalysts like molecular iodine.
Major Products Formed:
Hydrolysis: Dibenzyl phosphonic acid.
Oxidation: Corresponding phosphonic acids.
Substitution: Phosphoramidates and phosphoramidates.
Scientific Research Applications
Ammonium dibenzyl phosphate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ammonium dibenzyl phosphate involves its ability to participate in phosphate transfer reactions. The compound can act as a phosphate donor in enzymatic reactions, facilitating the transfer of phosphate groups to various substrates . This process is crucial in many biological pathways, including energy metabolism and signal transduction .
Comparison with Similar Compounds
Dibenzyl Phosphite: A precursor in the synthesis of ammonium dibenzyl phosphate.
Dibenzyl Phosphonic Acid: A hydrolysis product of this compound.
Phosphoramidates: Formed through substitution reactions involving this compound.
Uniqueness: this compound is unique due to its hydrophobic nature and photopolymerizable properties, which make it suitable for specific pharmaceutical and material science applications . Its ability to dissolve other compounds and participate in various chemical reactions further enhances its versatility in scientific research .
Properties
IUPAC Name |
azanium;dibenzyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P.H3N/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTCBYMYXZCKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1277151-44-6 | |
| Record name | Phosphoric acid, bis(phenylmethyl) ester, ammonium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1277151446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMMONIUM DIBENZYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9AWN55JN7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















